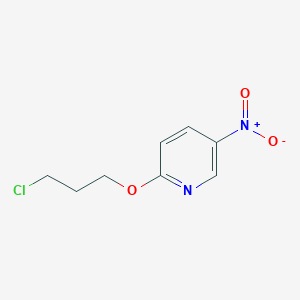
2-(3-Chloropropoxy)-5-nitropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Chloropropoxy)-5-nitropyridine is an organic compound that belongs to the class of nitropyridines It is characterized by the presence of a nitro group at the 5-position and a 3-chloropropoxy group at the 2-position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloropropoxy)-5-nitropyridine typically involves the reaction of 5-nitropyridin-2-ol with 1-chloro-3-propyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
2-(3-Chloropropoxy)-5-nitropyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 3-chloropropoxy group can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and products depend on the oxidizing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, such as azido or thiocyanato derivatives.
Reduction: The major product is 2-(3-aminopropoxy)-5-nitropyridine.
Oxidation: Products vary based on the oxidizing agent and conditions, potentially leading to further oxidation of the pyridine ring.
科学研究应用
2-(3-Chloropropoxy)-5-nitropyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential anticancer and antimicrobial agents.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: It is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Chemistry: The compound is used as an intermediate in the synthesis of dyes, pharmaceuticals, and other industrial chemicals.
作用机制
The mechanism of action of 2-(3-Chloropropoxy)-5-nitropyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, the nitro group can participate in redox reactions, while the chloropropoxy group can interact with biological targets through hydrogen bonding or hydrophobic interactions . The exact molecular targets and pathways involved would vary based on the specific bioactive derivative synthesized from this compound.
相似化合物的比较
Similar Compounds
2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene: Similar in structure but with a methoxy group instead of a pyridine ring.
4-(3-Chloro-4-fluoroanilino)-7-(3-chloropropoxy)-6-methoxy-1,2,3-benzotriazine: Contains a benzotriazine ring and exhibits potent antiproliferative effects.
2-(3-Chloropropoxy)tetrahydro-2H-pyran: A related compound with a tetrahydropyran ring instead of a pyridine ring.
Uniqueness
2-(3-Chloropropoxy)-5-nitropyridine is unique due to the combination of its nitro and chloropropoxy groups on a pyridine ring This structural arrangement imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds
属性
分子式 |
C8H9ClN2O3 |
|---|---|
分子量 |
216.62 g/mol |
IUPAC 名称 |
2-(3-chloropropoxy)-5-nitropyridine |
InChI |
InChI=1S/C8H9ClN2O3/c9-4-1-5-14-8-3-2-7(6-10-8)11(12)13/h2-3,6H,1,4-5H2 |
InChI 键 |
FYUMUEHHXPTSOJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC=C1[N+](=O)[O-])OCCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















